molecular formula C11H12O2 B8496582 3-methyl-4-phenylbut-3-enoic acid

3-methyl-4-phenylbut-3-enoic acid

Cat. No.: B8496582
M. Wt: 176.21 g/mol
InChI Key: NGJLFMBOFBKYHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:

    Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.

    Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or hydroxides.

Scientific Research Applications

3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:

Comparison with Similar Compounds

3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-methyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)

InChI Key

NGJLFMBOFBKYHK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

194 g of 3-methyl-4-phenyl-3-butenoic acid chloride (1 mole), dissolved into 500 ml benzene, are treated at-10° C with 183 g of monoethanolamine (3 moles). The mixture is stirred at 20° C for 3 hours.
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3-methyl-4-phenyl-3-butenoic acid chloride
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Synthesis routes and methods III

Procedure details

To mixture of the above hydroxy-ester (3.06 g, 13.76 mmole) and pyridine (10 ml), cooled to 0°, is slowly added phosphorus oxychloride (3.59 g, 23.39 mmole). The reaction mixture is stirred for about 2 hrs and then heated to 100° for 1.5 hours. The reaction is worked up by pouring into ice and extracting with water-hexane. The aqueous layer is back-extracted with hexane. The organic phases are combined, washed with 2 N hydrochloric acid, water and brine, dried over sodium sulfate and rotoevaporated to yield a mixture of esters--ethyl 3-methyl-4-phenyl-3-butenoate and ethyl 3-methyl-4-phenyl-2-butenoate. The mixture of esters is hydrolyzed using potassium hydroxide, water/methanol at 40° for about 20 hrs to yield the acids, 3-methyl-4-phenyl-3-butenoic acid and some 3-methyl-4-phenyl-2-butenoic acid.
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